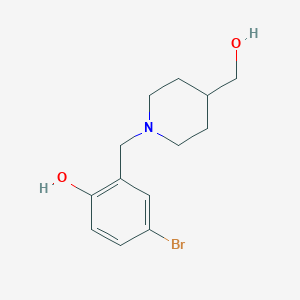

4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol

Description

4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol is a brominated phenolic compound featuring a piperidine ring substituted with a hydroxymethyl group. The hydroxymethyl group on the piperidine ring may improve solubility or serve as a site for further functionalization.

Properties

IUPAC Name |

4-bromo-2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-1-2-13(17)11(7-12)8-15-5-3-10(9-16)4-6-15/h1-2,7,10,16-17H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEZLPNRUXWDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

- Reactants: Starting from a brominated phenol derivative (compound 1-a) and a piperidine derivative.

- Conditions: The reaction is typically carried out in N,N-dimethylformamide (DMF) as solvent, with potassium tert-butanolate as base.

- Parameters:

- Solvent volume: 2–20 mL per mmol of starting material.

- Base to substrate molar ratio: 0.9 to 2.5.

- Temperature: 20–50°C.

- Reaction time: 1–18 hours, monitored by HPLC or TLC until complete consumption of starting material.

- Workup: Dilution with solvent, washing with water and brine, drying over sodium sulfate, solvent evaporation, and purification via silica gel chromatography or recrystallization.

Reduction Reaction

- Reactants: Intermediate compounds such as 1-d or 1-b.

- Reagents: Boron trifluoride etherate and triethylsilane.

- Solvent: Mixed solvent of dichloromethane (DCM) and acetonitrile in volume ratios 1:1 to 1:2.

- Parameters: Solvent volume 5–15 mL per mmol of substrate.

- Purpose: To reduce functionalities selectively, often to prepare hydroxymethyl groups on the piperidine ring.

Acetylation (Hydroxyl Protection)

- Reactants: Hydroxyl-containing intermediates such as compound 1-e.

- Reagents: Acetic anhydride as acetylation reagent.

- Solvent: Dichloromethane (DCM).

- Parameters:

- Solvent volume: 5–20 mL per mmol.

- Molar ratio of acetic anhydride to substrate: 5:1 to 20:1.

- Workup: Recrystallization from aqueous ethanol (50–100% v/v) or absolute ethanol at 50–100°C, solvent volume 3–10 mL per mmol.

Mitsunobu Reaction

- Purpose: To install ether linkages or substitute hydroxyl groups under mild conditions.

- Conditions:

- Temperature: 0 to 30°C.

- Reaction time: 2–15 hours.

- Workup: Dilution, washing with ammonium chloride aqueous solution and brine, drying, solvent evaporation, and purification by silica gel chromatography.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 1. Nucleophilic Substitution | Piperidinylmethyl substitution | Potassium tert-butanolate, DMF | DMF | 20–50 | 1–18 | Monitored by HPLC/TLC |

| 2. Reduction | Functional group reduction | Boron trifluoride etherate, triethylsilane | DCM + Acetonitrile | Ambient | Variable | Mixed solvent ratio 1:1 to 1:2 |

| 3. Acetylation | Hydroxyl protection | Acetic anhydride | DCM | Ambient | Variable | High molar excess of acetic anhydride |

| 4. Mitsunobu Reaction | Ether formation/substitution | Mitsunobu reagents (e.g., DEAD, triphenylphosphine) | Not specified (common solvents) | 0–30 | 2–15 | Purification by chromatography |

| 5. Deprotection | Deacetylation | Base (e.g., NaOH), methanol or MeOH/THF/H2O mixture | Methanol/THF/H2O mix | Ambient | Variable | Preferred solvent ratio 4:1:0.5 to 0.5:1:0.5 |

Research Findings and Notes

- The preparation methods described are based on well-established organic synthesis techniques commonly used in medicinal chemistry and pharmaceutical research.

- The nucleophilic substitution step is critical for introducing the piperidinylmethyl substituent and requires careful control of base and solvent conditions to optimize yield and purity.

- Reduction using boron trifluoride etherate and triethylsilane is a selective method for reducing intermediate functionalities, facilitating further functional group transformations.

- Acetylation serves as an essential protective step to prevent unwanted side reactions on hydroxyl groups during subsequent steps.

- Mitsunobu reaction conditions allow for the introduction of complex substituents under mild conditions, preserving sensitive functionalities.

- Deprotection via deacetylation is typically carried out under mild basic conditions in mixed solvents to efficiently regenerate free hydroxyl groups without degrading the molecule.

- Purification steps involving silica gel chromatography and recrystallization are standard to achieve high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

Oxidation: 4-Carboxy-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol.

Reduction: 2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol.

Substitution: 4-Substituted-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol, depending on the substituent introduced.

Scientific Research Applications

4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The piperidinylmethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between the target compound and its analogs:

Biological Activity

4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol, also known by its CAS number 1112692-91-7, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 300.19 g/mol. The structure includes a bromine atom and a piperidine moiety, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.19 g/mol |

| CAS Number | 1112692-91-7 |

Antibacterial Activity

Research has indicated that compounds containing piperidine structures exhibit significant antibacterial properties. In particular, derivatives of piperidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that related compounds exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antibacterial effects .

- Mechanism of Action : The presence of halogen substituents, such as bromine, enhances the bioactivity of these compounds by potentially increasing their lipophilicity, allowing better membrane penetration and interaction with bacterial targets .

Antifungal Activity

In addition to antibacterial properties, there is emerging evidence regarding the antifungal activity of similar piperidine derivatives:

- Compounds related to this compound have shown activity against fungi such as Candida albicans. The mechanism often involves disruption of fungal cell membranes or inhibition of essential metabolic pathways .

Study on Piperidine Derivatives

A study highlighted the synthesis and evaluation of various piperidine derivatives, including those with bromine substitutions. These derivatives were tested for their antibacterial and antifungal activities in vitro:

- Results : Some derivatives displayed significant inhibition zones against tested strains, demonstrating the impact of structural modifications on biological activity. For instance, compounds with hydroxyl groups showed enhanced antibacterial effects compared to their unsubstituted counterparts .

Comparative Analysis

A comparative analysis was conducted on several piperidine-based compounds to assess their antibacterial efficacy:

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A (related derivative) | 0.0039 | S. aureus, E. coli |

| Compound B (hydroxyl substituted) | 0.025 | C. albicans |

| Compound C (brominated) | 0.015 | Pseudomonas aeruginosa |

This table illustrates how structural variations can significantly influence the biological activities of these compounds.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol?

- Methodological Answer : A multi-step synthesis is typically employed, starting with brominated phenol derivatives and functionalizing the piperidine moiety. For example:

Condensation : React 4-bromo-2-hydroxybenzaldehyde with 4-(hydroxymethyl)piperidine via reductive amination using NaBH₃CN or similar reducing agents .

Bromination : Optimize bromine positioning using electrophilic aromatic substitution (EAS) with FeBr₃ as a catalyst .

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹), C-Br (600–800 cm⁻¹), and piperidine C-N (1200–1350 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), piperidine methylene (δ 2.5–3.5 ppm), and hydroxymethyl protons (δ 4.0–4.5 ppm) .

- ¹³C NMR : Confirm brominated aromatic carbons (δ 110–130 ppm) and piperidine carbons (δ 40–60 ppm) .

- UV-Vis : Analyze electronic transitions in polar solvents (e.g., λmax ~270 nm for phenolic systems) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict nonlinear optical (NLO) properties or electronic behavior?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-311+G(d,p) basis sets.

Calculate NLO parameters (hyperpolarizability, β) to assess potential for optoelectronic applications .

Use Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer between the bromophenol and piperidine groups .

- Validation : Compare computed vibrational spectra with experimental FT-IR/NMR data to refine computational models .

Q. What challenges arise in resolving crystallographic data for this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures) to obtain single crystals .

- X-ray Diffraction :

- Challenges : Bromine’s high electron density may cause absorption errors; apply multi-scan corrections during data processing .

- Analysis : Refine hydrogen bonding networks (e.g., O-H∙∙∙N interactions between phenol and piperidine) using SHELX .

Contradictions & Limitations

- Synthetic Yield Variability : reports ~60% yield for similar condensation reactions, while notes challenges in isolating pure products due to competing bromination pathways.

- Computational vs. Experimental Data : DFT-predicted bond lengths may deviate by ±0.02 Å from X-ray crystallography due to solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.